molecular formula C14H22N2O3 B11853987 Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate

Cat. No.: B11853987
M. Wt: 266.34 g/mol
InChI Key: JEIHOKHIEAQKMG-UHFFFAOYSA-N
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Description

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol . This compound features a furan ring substituted with an azepane group and an ethyl carbamate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate typically involves the reaction of 5-(azepan-2-yl)furan-2-carbaldehyde with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the azepane group can yield various amine derivatives .

Scientific Research Applications

Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The furan ring and azepane group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl ((5-(azepan-2-yl)furan-2-yl)methyl)carbamate include:

Uniqueness

This compound is unique due to its combination of a furan ring, azepane group, and ethyl carbamate moiety.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

ethyl N-[[5-(azepan-2-yl)furan-2-yl]methyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-2-18-14(17)16-10-11-7-8-13(19-11)12-6-4-3-5-9-15-12/h7-8,12,15H,2-6,9-10H2,1H3,(H,16,17)

InChI Key

JEIHOKHIEAQKMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC=C(O1)C2CCCCCN2

Origin of Product

United States

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